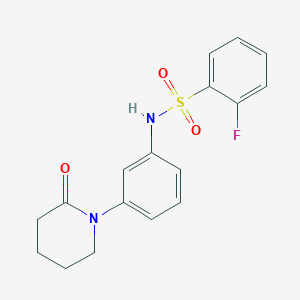![molecular formula C20H21N5 B2956619 N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-74-5](/img/structure/B2956619.png)
N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Synthesis Analysis
Triazoloquinazolines can be synthesized through various methods. One common method involves the nucleophilic substitution reaction of a starting material with different aryl amines . The starting material can be synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of triazoloquinazolines consists of a triazole ring fused with a quinazoline ring . The triazole ring contains two carbon and three nitrogen atoms, while the quinazoline ring is a bicyclic compound containing two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Antihistaminic Activity
- A study detailed the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity in guinea pigs, with one compound showing comparable potency to chlorpheniramine maleate but with reduced sedation, suggesting potential as new H1-antihistaminic agents (Alagarsamy et al., 2008).
Anticancer Activity
- Research into the synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas revealed several compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Molecular Rearrangements
- A paper discussed the preparation of [1,2,4]triazoloquinazolinium betaines and explored the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines, contributing to the understanding of their chemical properties and reactions (Crabb et al., 1999).
Tubulin Polymerization Inhibition
- Another investigation synthesized triazoloquinazolinone-based compounds that act as tubulin polymerization inhibitors and vascular disrupting agents. Some compounds showed potent anticancer activity across a variety of cancer cell lines, indicating their potential as therapeutic agents (Driowya et al., 2016).
Mécanisme D'action
Target of Action
Compounds with a triazoloquinazoline structure often interact with various enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of such compounds typically involves binding to their targets, which can lead to changes in the target’s function . The exact interactions would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Triazoloquinazoline compounds can affect various biochemical pathways depending on their targets . They may inhibit or activate certain enzymes, affecting the pathways those enzymes are involved in.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a certain enzyme, this could lead to decreased production of a certain molecule in the cells .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of a compound . Additionally, the presence of other molecules can also affect how the compound interacts with its targets.
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-4-13-21-19-16-7-5-6-8-17(16)25-20(22-19)18(23-24-25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZUYJZDSJNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


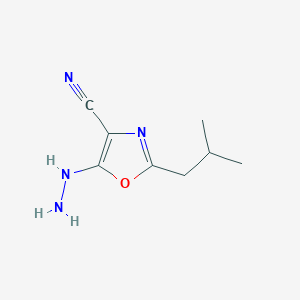
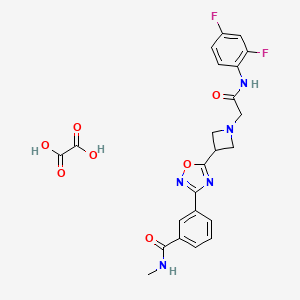
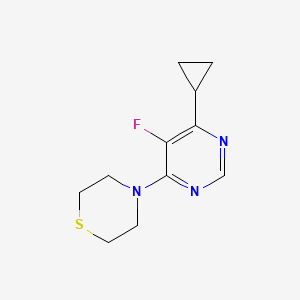

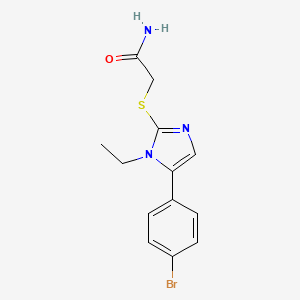
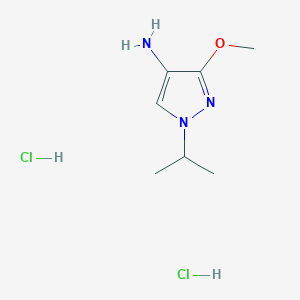

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2956551.png)
![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)

![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)
